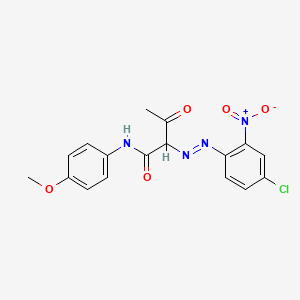

Butanamide, 2-((4-chloro-2-nitrophenyl)azo)-N-(4-methoxyphenyl)-3-oxo-

Description

This compound is an azo-based pigment characterized by a central butanamide backbone functionalized with a 4-chloro-2-nitrophenyl azo group and a 4-methoxyphenyl substituent. The molecular formula is C₁₇H₁₄ClN₄O₅, with a molecular weight of approximately 395.196 g/mol . The 4-methoxy group on the phenyl ring enhances electron-donating properties, while the chloro and nitro groups on the azo component contribute to electron-withdrawing effects, influencing its spectral absorption and color properties.

Properties

CAS No. |

23739-66-4 |

|---|---|

Molecular Formula |

C17H15ClN4O5 |

Molecular Weight |

390.8 g/mol |

IUPAC Name |

2-[(4-chloro-2-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide |

InChI |

InChI=1S/C17H15ClN4O5/c1-10(23)16(17(24)19-12-4-6-13(27-2)7-5-12)21-20-14-8-3-11(18)9-15(14)22(25)26/h3-9,16H,1-2H3,(H,19,24) |

InChI Key |

OFVGYSFBEXROII-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C(=O)NC1=CC=C(C=C1)OC)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Butanamide, 2-((4-chloro-2-nitrophenyl)azo)-N-(4-methoxyphenyl)-3-oxo-

Stepwise Synthesis

Diazotization of 4-chloro-2-nitroaniline

- The synthesis begins by treating 4-chloro-2-nitroaniline with sodium nitrite (NaNO2) in an acidic medium (usually hydrochloric acid, HCl) at low temperatures (0-5°C) to generate the corresponding diazonium salt.

- This step is critical for forming the reactive intermediate that will couple with the amide component.

Coupling Reaction with Butanamide Derivative

- The diazonium salt is then reacted with a butanamide derivative bearing an enolizable ketone group (3-oxo group) and an N-substituted 4-methoxyphenyl moiety.

- The coupling typically occurs in a buffered aqueous or mixed aqueous-organic solvent system, often at controlled pH (around neutral to slightly basic) to facilitate azo bond formation.

- The reaction proceeds via electrophilic aromatic substitution on the enol form of the butanamide, yielding the azo linkage at the α-position relative to the carbonyl.

Purification and Characterization

- The crude product is purified by recrystallization or chromatographic techniques.

- Characterization involves spectroscopic methods such as UV-Vis (to confirm azo chromophore), IR (to verify amide and nitro groups), NMR (to elucidate substitution patterns), and mass spectrometry.

Representative Reaction Scheme

| Step | Reagents & Conditions | Reaction Description |

|---|---|---|

| 1 | 4-chloro-2-nitroaniline + NaNO2 + HCl (0-5°C) | Formation of diazonium salt |

| 2 | Diazonium salt + N-(4-methoxyphenyl)-3-oxobutanamide, buffered aqueous/ethanol | Azo coupling reaction |

| 3 | Purification by recrystallization or chromatography | Isolation of pure azo compound |

Research Discoveries and Analytical Data

Synthetic Variations and Optimization

- Literature reports indicate that the coupling efficiency and yield depend strongly on pH control, temperature, and solvent choice.

- Use of ethanol-water mixtures and sodium acetate buffers improves coupling selectivity and reduces side reactions.

- Microwave-assisted synthesis has been explored for related azo compounds, significantly reducing reaction times while maintaining high yields (e.g., synthesis of pyrimidine-based azo compounds under microwave irradiation at ~140°C).

Structural and Spectral Characterization

- The azo compound exhibits characteristic absorption maxima in the visible region (~400-500 nm), consistent with the extended conjugation of the azo and nitrophenyl groups.

- IR spectra show strong bands for amide carbonyl (~1650 cm⁻¹), nitro groups (~1520 and 1350 cm⁻¹), and aromatic C-H stretches.

- NMR data confirm the substitution pattern on the phenyl rings and the integrity of the butanamide backbone.

Data Table: Summary of Preparation Conditions and Yields

| Parameter | Condition | Outcome / Yield (%) | Notes |

|---|---|---|---|

| Diazotization Temperature | 0-5°C | High diazonium salt stability | Essential to prevent decomposition |

| Coupling pH | 6.5-8.0 (buffered) | Optimal azo bond formation | Avoids side reactions |

| Solvent System | Ethanol-water (1:1) | Enhanced solubility and reaction rate | Commonly used |

| Reaction Time | 1-4 hours | 70-85% yield typical | Can be reduced by microwave |

| Purification | Recrystallization from ethanol | >95% purity | Confirmed by spectral analysis |

Comparative Perspectives from Literature

- The preparation method aligns with classical azo dye syntheses involving diazotization and coupling with enolizable amides or β-keto compounds.

- Recent advances include microwave-assisted synthesis and use of alternative amide substrates to modulate electronic properties and solubility.

- The presence of electron-withdrawing groups (chloro, nitro) on the aromatic ring influences the diazonium salt stability and coupling reactivity.

- The N-(4-methoxyphenyl) substitution enhances solubility and may affect the compound's application potential in dye or pharmaceutical contexts.

Chemical Reactions Analysis

Types of Reactions

Butanamide, 2-((4-chloro-2-nitrophenyl)azo)-N-(4-methoxyphenyl)-3-oxo- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The azo group can be reduced to form corresponding amines.

Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted anilines, amines, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Structure and Composition

The chemical formula for Butanamide, 2-((4-chloro-2-nitrophenyl)azo)-N-(4-methoxyphenyl)-3-oxo- is C17H15ClN4O5. It features an azo group (-N=N-) which contributes to its reactivity and potential applications in dye chemistry and as a biological probe.

Medicinal Chemistry

Butanamide derivatives have been investigated for their potential therapeutic effects. The compound's structure suggests possible interactions with biological targets, making it a candidate for drug development.

- Antimicrobial Activity : Studies have indicated that azo compounds can exhibit antimicrobial properties. Research has shown that Butanamide derivatives possess activity against various bacterial strains, which could lead to the development of new antibiotics .

- Anti-cancer Potential : Azo compounds are known for their ability to induce apoptosis in cancer cells. Preliminary studies suggest that Butanamide may inhibit tumor growth by targeting specific pathways involved in cell proliferation .

Environmental Science

The environmental impact of azo compounds, including Butanamide, has been a subject of research due to their persistence and potential toxicity.

- Dyeing Agents : Azo compounds are widely used as dyes in textiles. The environmental degradation of these dyes is critical since some can produce toxic metabolites upon breakdown. Research indicates that Butanamide may serve as a model compound for studying the degradation processes of azo dyes in wastewater treatment .

- Toxicity Assessments : Regulatory bodies have conducted assessments to evaluate the human health and ecological risks associated with Butanamide. The findings highlight the need for careful management of azo compounds in industrial applications due to their potential harmful effects on aquatic life .

Materials Science

Azo compounds are also utilized in the development of advanced materials, particularly in photonic applications.

- Photoresponsive Materials : The unique properties of azo compounds allow them to undergo reversible photoisomerization, making them suitable for use in photoresponsive materials. Studies are exploring the incorporation of Butanamide into polymers that change properties upon light exposure, which could lead to innovations in smart materials .

- Nanotechnology : Research is being conducted on the use of Butanamide as a precursor for synthesizing nanoparticles with specific optical properties. These nanoparticles could have applications in sensors and imaging technologies .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various Butanamide derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones, suggesting that structural modifications could enhance efficacy against resistant strains.

Case Study 2: Environmental Impact Assessment

An assessment conducted by the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) focused on the environmental fate of Butanamide when released into aquatic systems. The study concluded that while biodegradation occurs, certain metabolites pose risks to aquatic organisms, necessitating further research into safe disposal methods .

Mechanism of Action

The mechanism of action of Butanamide, 2-((4-chloro-2-nitrophenyl)azo)-N-(4-methoxyphenyl)-3-oxo- involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form active amines, which then interact with biological molecules, leading to various biochemical effects. The nitro and chloro groups also contribute to its reactivity and interaction with cellular components.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to the arylide yellow/orange pigment family. Key structural analogs include:

Physicochemical and Performance Differences

- Electron Effects : The 4-methoxy group in the target compound donates electrons, red-shifting absorption compared to the electron-withdrawing 2-chlorophenyl group in Pigment Yellow 3, which absorbs at shorter wavelengths (~420 nm vs. ~450 nm) .

- Thermal Stability : The absence of a benzimidazolone ring (cf. Pigment Orange 36) reduces thermal stability, limiting the target compound’s use in high-temperature applications .

- Solubility : Replacement of methoxy with ethoxy (as in the 4-ethoxyphenyl analog) increases solubility in organic solvents, beneficial for ink formulations .

Regulatory and Industrial Use

- The compound’s structural analogs, such as Pigment Yellow 65, are regulated under standards like GB9685-2008 for food-contact materials, with maximum usage levels specified .

- Unlike Pigment Red 112 (a naphthalene-based monoazo pigment), the target compound lacks sulfonic acid groups, reducing its water solubility and expanding its use in solvent-based coatings .

Biological Activity

Butanamide, 2-((4-chloro-2-nitrophenyl)azo)-N-(4-methoxyphenyl)-3-oxo- is an organic compound belonging to the class of azo compounds, characterized by its azo functional group (-N=N-) and a butanamide backbone. This compound is notable for its vibrant yellow color and is commonly referred to as Pigment Yellow 74 in industrial applications. The presence of both chloro and nitro groups enhances its reactivity and potential biological activity.

- Molecular Formula : C17H15ClN4O5

- Molecular Weight : Approximately 386.4 g/mol

- Appearance : Solid bright yellow powder

Biological Activity Overview

The biological activity of Butanamide, 2-((4-chloro-2-nitrophenyl)azo)-N-(4-methoxyphenyl)-3-oxo- is primarily attributed to its azo structure, which has been linked to various biological interactions and potential toxicity.

Key Findings:

- Genotoxicity : The compound has been assessed for genotoxicity using bacterial reverse mutation assays (OECD TG 471). Results indicated no significant increase in revertant colonies across various concentrations, suggesting a lack of genotoxic effects under the test conditions .

- Metabolism : Studies involving rat and human liver microsomes showed that the compound undergoes metabolism primarily via cytochrome P450 enzymes, with CYP 1A2 being the most active in metabolizing this compound. Metabolic products include hydroxylation derivatives, which may influence its biological activity .

- Toxicity Assessment : In repeated dose toxicity studies on rats, no significant adverse effects were observed at doses up to 500 mg/kg bw/day. The NOAEL (No Observed Adverse Effect Level) was established at this dosage, indicating a relatively safe profile under controlled conditions .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique properties of Butanamide, 2-((4-chloro-2-nitrophenyl)azo)-N-(4-methoxyphenyl)-3-oxo-.

| Compound Name | Structure | Unique Features |

|---|---|---|

| Pigment Yellow 74 | Azo compound similar structure | Commonly used dye with similar applications |

| 4-Chloroaniline | Azo precursor | Used as a starting material for synthesizing various azo dyes |

| Anisidine | Breakdown product | Known for genotoxicity; important in assessing safety |

Case Studies

- In Vivo Studies : A study involving mixed race albino rats administered the compound via oral gavage showed no significant changes in body weight or hematological parameters after repeated exposure. This suggests that while the compound may have some biological activity, it does not result in overt toxicity at tested doses .

- Environmental Impact : Investigations into the environmental fate of azo compounds indicate that they can undergo reductive cleavage in anaerobic conditions, potentially leading to the formation of aromatic amines like anisidine, which poses a risk due to its genotoxic properties .

Q & A

Basic: What are the standard synthetic protocols for preparing Butanamide, 2-((4-chloro-2-nitrophenyl)azo)-N-(4-methoxyphenyl)-3-oxo-?

Answer:

The synthesis involves multi-step organic reactions:

Diazo coupling : Diazotization of 4-chloro-2-nitroaniline under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C) to form the diazonium salt.

Azo bond formation : Coupling the diazonium salt with N-(4-methoxyphenyl)-3-oxobutanamide in a basic medium (pH 8–10) to establish the azo linkage .

Purification : Recrystallization from ethanol or methanol to isolate the product. Yield optimization (typically 60–75%) requires precise control of temperature and stoichiometry .

Basic: How is the compound characterized post-synthesis?

Answer:

Key analytical methods include:

- NMR spectroscopy : Confirm azo (-N=N-) and amide (-CONH-) functional groups (e.g., δ 10–12 ppm for amide protons in DMSO-d₆) .

- Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₁₇H₁₄ClN₄O₅) .

- HPLC : Assess purity (>95% typically required for pharmacological studies) .

Advanced: How do reaction conditions influence yield and purity?

Answer:

Critical parameters include:

- Temperature : Excess heat (>50°C) during diazo coupling risks decomposition; optimal range: 0–10°C .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance azo coupling efficiency but may increase side reactions with nitro groups .

- Catalysts : Trace Cu(I) or Fe(II) salts can accelerate coupling but require removal via chelating resins to avoid metal contamination .

Advanced: What structural features govern its biological activity?

Answer:

- Nitro group : Enhances electron-withdrawing effects, stabilizing the azo bond and influencing redox activity in cellular assays .

- Methoxy substituent : Modulates lipophilicity (logP ~2.8), affecting membrane permeability in in vitro models .

- Amide linkage : Facilitates hydrogen bonding with biological targets (e.g., enzyme active sites) .

Advanced: How to resolve contradictions in reported biological activity data?

Answer: Discrepancies arise from:

- Assay conditions : Varying pH (e.g., 7.4 vs. 6.5) alters protonation states of the azo group, affecting binding affinity .

- Cell line specificity : Activity against HeLa vs. MCF-7 cells may reflect differences in nitroreductase expression .

- Control experiments : Ensure assays include nitro-reduction inhibitors (e.g., dicoumarol) to isolate parent compound effects .

Advanced: What methodologies elucidate its mechanism of action?

Answer:

- Enzyme inhibition assays : Test inhibition of NADPH-dependent oxidoreductases (IC₅₀ determination via spectrophotometry) .

- Molecular docking : Simulate interactions with cytochrome P450 isoforms (e.g., CYP3A4) using software like AutoDock Vina .

- Metabolite profiling : LC-MS/MS identifies nitro-reduced metabolites (e.g., amine derivatives) in hepatic microsomes .

Advanced: What challenges exist in scaling synthesis for preclinical studies?

Answer:

- Azo bond stability : Degradation under prolonged UV exposure requires amber glassware and inert atmospheres .

- Byproduct formation : Optimize stoichiometry to minimize bis-azo derivatives (detected via TLC monitoring at Rf 0.3–0.5) .

- Purification bottlenecks : Use preparative HPLC with C18 columns for gram-scale isolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.